(R)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride
Description
The compound “(R)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride” is a structurally complex molecule featuring a benzo[c][1,2,5]oxadiazole (benzofurazan) core substituted with an N,N-dimethylsulfamoyl group at the 7-position. The oxadiazole ring is fused to a pyrrolidine moiety via a carbonyl chloride group at the 2-position of the pyrrolidine. The stereochemistry of the pyrrolidine is specified as (R)-configuration, which is critical for its biological or chemical activity. This compound likely serves as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, given its sulfamoyl and carbonyl chloride functional groups, which are common in enzyme inhibitors or covalent-binding drugs.
Properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKQTOHYMFDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[c]oxadiazole Core with N,N-Dimethylsulfamoyl Substitution
Method A: Cyclization of 2-Aminobenzoic Acid Derivatives
This method involves cyclization of 2-aminobenzoic acid derivatives with hydrazides, followed by oxidation and sulfonamide substitution:
- The key heterocycle formation relies on cyclodehydration of hydrazides with phosphorus oxychloride.
- Sulfonamide substitution occurs via nucleophilic attack of N,N-dimethylsulfamoyl chloride on the heterocycle under basic conditions.
Functionalization of the Heterocycle with a Leaving Group
The benzo[c]oxadiazole derivative is then functionalized at position 4 with a leaving group, typically via chlorination or hydroxylation:
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Chlorination at position 4 | Thionyl chloride (SOCl₂) or oxalyl chloride | 70-80% | |
| 2 | Alternatively, hydroxylation | Nucleophilic substitution with hydroxide | 60-75% |
- Chlorination with thionyl chloride converts the hydroxyl or amino groups into chlorides, facilitating subsequent coupling reactions.
Coupling with Pyrrolidine Derivative
The key step involves coupling the functionalized heterocycle with a pyrrolidine derivative to form the carbamate or amide linkage:
**Reaction Pathway:**
Benzo[c][1,2,5]oxadiazole derivative (with leaving group) + Pyrrolidine-2-carbonyl chloride → Coupled intermediate
- Use of base such as triethylamine or pyridine to facilitate nucleophilic attack.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Time: 12-24 hours.
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Base | Triethylamine | High coupling efficiency | |
| Solvent | DCM | Good solubility | |
| Temperature | 0°C to RT | Minimized side reactions |
Conversion to the Acid Chloride
The final step involves transforming the carboxylic acid derivative into the corresponding acid chloride:
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Treatment with oxalyl chloride | 1.2 equivalents, catalytic DMF | 85-90% | |
| 2 | Purification | Distillation or chromatography | N/A |
Complete Reaction Scheme
1. Synthesis of benzo[c][1,2,5]oxadiazole core with N,N-dimethylsulfamoyl group
2. Chlorination at position 4
3. Coupling with pyrrolidine-2-carbonyl chloride
4. Conversion to the acid chloride
Data Table Summarizing Preparation Parameters
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Hydrazides, POCl₃ | Reflux | 78-85% | Heterocycle formation |
| 2 | N,N-Dimethylsulfamoyl chloride | Pyridine, 0°C to RT | 65-70% | Sulfonamide substitution |
| 3 | SOCl₂ | Reflux with catalytic DMF | 85-90% | Chlorination at position 4 |
| 4 | Pyrrolidine-2-carbonyl chloride | DCM, RT | 70-80% | Amide formation |
| 5 | Final acid chloride | Oxalyl chloride | 85-90% | Activation for further reactions |
Notes on Optimization and Challenges
- Selectivity: Ensuring regioselective chlorination at position 4 of the heterocycle is critical; controlling reaction conditions minimizes by-products.
- Purification: Use of chromatography and distillation techniques ensures high purity of intermediates.
- Yield Improvement: Employing catalytic amounts of DMF during chlorination and optimizing temperature can enhance yields.
- Stereochemistry: Maintaining the (R)-configuration during coupling steps requires chiral starting materials or chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
®-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity or protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride has potential applications as a drug candidate or a precursor for drug development. Its unique structure and reactivity can be harnessed to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from general trends in related heterocyclic compounds:
Key Structural Analogues and Their Properties
Analysis of Structural and Functional Differences
Reactivity: The carbonyl chloride group in the target compound confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling covalent bond formation. This contrasts with ester-containing analogs like 1l and 2d, which exhibit milder reactivity and are typically used in stepwise syntheses . The N,N-dimethylsulfamoyl group may enhance solubility or target-binding affinity compared to nitro or cyano substituents in compounds like 1l .
Thermal and Spectral Properties: Compounds like 1l (melting point: 243–245°C) and 2d (melting point: 215–217°C) exhibit distinct thermal stability profiles, likely influenced by their substituents (e.g., nitrophenyl vs. benzyl groups) .
Gaps in Evidence
- Biological Activity : The evidence lacks pharmacological or biochemical studies on structurally related compounds, limiting a functional comparison.
Biological Activity
(R)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on existing literature.
- Molecular Formula : C13H15ClN4O4S
- Molecular Weight : 358.8 g/mol
- CAS Number : 150993-62-7
- Appearance : Light yellow to orange powder or crystals
The compound exhibits its biological effects primarily through modulation of cellular pathways involved in growth and metabolism. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes.
Anticancer Properties
Research indicates that (R)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride may possess anticancer properties. A study highlighted its ability to suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody-producing cells. This suggests a dual role in promoting cell viability while inhibiting excessive proliferation, which is critical in cancer therapy contexts .
Immunomodulatory Effects
The compound has been shown to influence the production of monoclonal antibodies (mAbs). Specifically, it enhances mAb production in cell cultures by improving cell-specific productivity without compromising cell viability. This effect is particularly beneficial for therapeutic applications where mAb quality is paramount .
Study 1: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the application of the compound resulted in:
- Increased mAb concentration : 1,098 mg/L compared to control conditions.
- Cell-specific productivity : Increased from 7.1 pg/cell/day to 11 pg/cell/day.
These findings underscore the compound's potential as an additive in bioproduction systems aimed at enhancing yield and efficiency .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific structural components of the compound significantly affect its biological activity. The presence of the 2,5-dimethylpyrrole moiety was identified as a key contributor to enhanced productivity in cell cultures. This highlights the importance of molecular design in optimizing therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for constructing the benzo[c][1,2,5]oxadiazole core in this compound?
Methodological Answer:
The benzo[c][1,2,5]oxadiazole (benzofurazan) scaffold is typically synthesized via cyclization reactions. A common approach involves nitration of precursor aromatic amines followed by reduction and diazotization. For example, nitro-substituted intermediates can undergo nucleophilic displacement with hydrazine derivatives, followed by oxidative cyclization using agents like HNO₂ or H₂O₂. Key steps include:
- Nitration: Introduce nitro groups at specific positions to enable subsequent ring closure .
- Reductive cyclization: Use Pd-catalyzed reductive methods with formic acid derivatives as CO surrogates to form the oxadiazole ring while preserving stereochemistry .
- Validation: Confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (C=N and N-O stretching vibrations at ~1600 cm⁻¹ and ~1350 cm⁻¹, respectively) .
Advanced: How can researchers optimize the stereochemical purity of the pyrrolidine-2-carbonyl chloride moiety during synthesis?
Methodological Answer:
Stereochemical integrity is critical for biological activity. To ensure (R)-configuration:
- Chiral auxiliaries: Use (R)-proline-derived intermediates to guide stereoselective acylation.
- Kinetic resolution: Employ enzymes like lipases in asymmetric hydrolysis of racemic mixtures.
- Analytical validation: Combine chiral HPLC (e.g., Chiralpak® columns) with circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% ee). Discrepancies in NMR data (e.g., coupling constants for pyrrolidine protons) may indicate epimerization; 2D NMR (COSY, NOESY) resolves such ambiguities .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer:
Purity assessment requires multi-modal analysis:
- HPLC-MS: Use reverse-phase C18 columns with UV detection at 254 nm and ESI-MS to detect impurities (e.g., des-chloro byproducts).
- Elemental analysis: Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA): Monitor decomposition profiles to identify residual solvents (e.g., DMF, THF) .
Advanced: How can conflicting spectroscopic data (e.g., ¹³C NMR shifts) for the N,N-dimethylsulfamoyl group be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies include:
- Variable-temperature NMR: Cool samples to –40°C to slow conformational exchange, sharpening split peaks for sulfamoyl methyl groups.
- DFT calculations: Compare experimental ¹³C shifts with computed values (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)) to assign signals accurately.
- Cross-validation: Use DEPT-135 to distinguish CH₃ groups (positive phase) from quaternary carbons .
Basic: What safety precautions are essential when handling the carbonyl chloride functional group?
Methodological Answer:
The acyl chloride group is moisture-sensitive and corrosive. Key precautions:
- Inert atmosphere: Perform reactions under argon/nitrogen with anhydrous solvents (e.g., distilled CH₂Cl₂).
- Personal protective equipment (PPE): Use acid-resistant gloves, goggles, and fume hoods.
- First aid: For skin contact, rinse immediately with 5% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: What mechanistic insights explain low yields in the coupling of the pyrrolidine and benzofurazan moieties?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions:
- Coupling agents: Replace EDCl/HOBt with BOP-Cl or PyBOP to enhance activation of the carbonyl chloride.
- Microwave-assisted synthesis: Apply controlled heating (80–100°C, 150 W) to reduce reaction time from hours to minutes, minimizing decomposition.
- In situ monitoring: Use FTIR to track carbonyl chloride consumption (disappearance of ~1800 cm⁻¹ peak) and optimize stoichiometry .
Basic: How can researchers confirm the identity of the N,N-dimethylsulfamoyl substituent?
Methodological Answer:
- Mass spectrometry: Look for characteristic fragment ions at m/z 79 (SO₂NMe₂⁺) and m/z 156 (benzofurazan-SO₂NMe₂⁺).
- ¹H NMR: Two singlets at δ 2.8–3.1 ppm (6H, N(CH₃)₂).
- X-ray crystallography: Resolve the sulfamoyl group’s geometry and bond lengths (e.g., S-N distance ~1.65 Å) .
Advanced: What strategies mitigate racemization during the final acylation step?
Methodological Answer:
Racemization occurs via keto-enol tautomerism or acid catalysis. Preventive measures:
- Low-temperature acylation: Conduct reactions at –20°C with non-polar solvents (e.g., toluene).
- Proton scavengers: Add 2,6-lutidine or DIPEA to neutralize HCl byproducts.
- Protecting groups: Temporarily protect the pyrrolidine nitrogen with Boc groups, removed post-acylation under mild acidic conditions (e.g., TFA/DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
